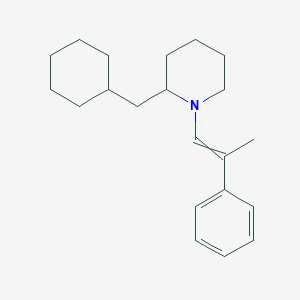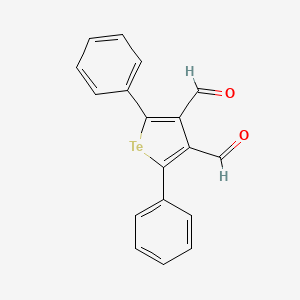
2,5-Diphenyltellurophene-3,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyltellurophene-3,4-dicarbaldehyde is a unique organotellurium compound characterized by the presence of tellurium within a heterocyclic framework
Vorbereitungsmethoden
The synthesis of 2,5-diphenyltellurophene-3,4-dicarbaldehyde typically involves the oxidation of 2,5-diphenyltellurophene. One common method includes the use of selenium dioxide as an oxidizing agent . The reaction conditions are carefully controlled to ensure the selective formation of the dicarbaldehyde derivative.
Analyse Chemischer Reaktionen
2,5-Diphenyltellurophene-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as selenium dioxide.
Substitution: Electrophilic substitution reactions can be performed on the tellurophene ring.
Reduction: The aldehyde groups can be reduced to alcohols under appropriate conditions.
Common reagents used in these reactions include selenium dioxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyltellurophene-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds.
Biology: The compound’s unique properties make it a subject of interest in the study of tellurium’s biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2,5-diphenyltellurophene-3,4-dicarbaldehyde exerts its effects involves the interaction of its tellurium atom with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, its ability to form stable complexes with other molecules makes it a versatile tool in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenyltellurophene-3,4-dicarbaldehyde can be compared with other tellurophene derivatives, such as:
2,5-Diphenyltellurophene: The parent compound, which lacks the aldehyde groups.
2,5-Diphenyl-3,4-chloromethyl-tellurophene: A chloromethyl derivative that undergoes different substitution reactions.
The uniqueness of this compound lies in its dual aldehyde functionality, which provides additional reactive sites for further chemical modifications.
Eigenschaften
CAS-Nummer |
59564-00-0 |
|---|---|
Molekularformel |
C18H12O2Te |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
2,5-diphenyltellurophene-3,4-dicarbaldehyde |
InChI |
InChI=1S/C18H12O2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H |
InChI-Schlüssel |
CQRFIMHUHBUNBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



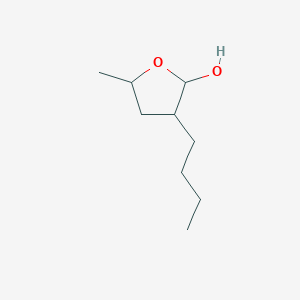
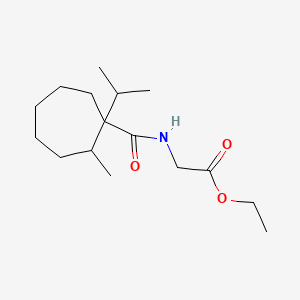
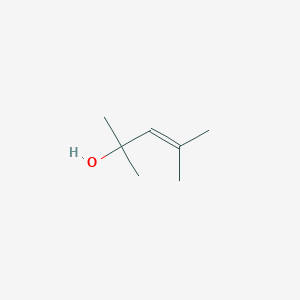
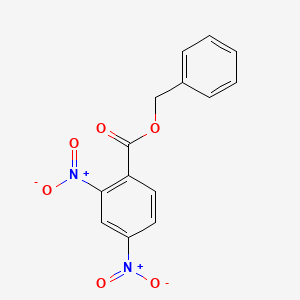
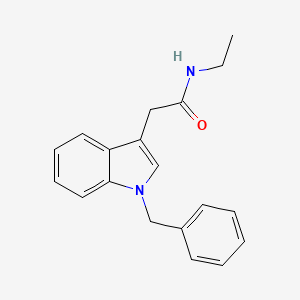
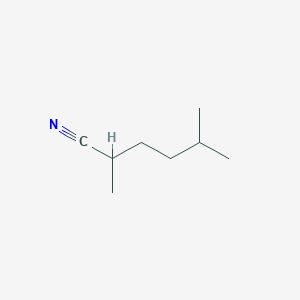


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
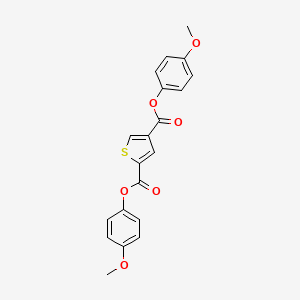
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
